molecular formula C14H22BN3O3 B12861853 1-Ethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)urea

1-Ethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)urea

Cat. No.: B12861853
M. Wt: 291.16 g/mol
InChI Key: RKAWSUHZEGBMGF-UHFFFAOYSA-N
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Description

1-Ethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)urea is a complex organic compound that features a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)urea typically involves the following steps:

    Formation of the Boronate Ester: The boronate ester group is introduced through a borylation reaction, often using a palladium catalyst and a suitable boron source such as bis(pinacolato)diboron.

    Coupling with Pyridine Derivative: The boronate ester is then coupled with a pyridine derivative under Suzuki-Miyaura cross-coupling conditions, which involves a palladium catalyst and a base.

    Urea Formation:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow processes and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)urea can undergo various types of reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The pyridine ring can be reduced under suitable conditions.

    Substitution: The boronate ester can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.

Major Products:

    Oxidation: Boronic acids.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-Ethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential as a drug candidate or as a precursor in drug synthesis.

    Industry: Used in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)urea depends on its application:

    In Organic Synthesis: Acts as a reagent in cross-coupling reactions, where the boronate ester group facilitates the formation of carbon-carbon bonds.

    In Biological Systems: The compound may interact with enzymes or receptors, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
  • 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Uniqueness: 1-Ethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)urea is unique due to its combination of a boronate ester group with a pyridine ring and a urea moiety. This combination provides a versatile scaffold for various chemical reactions and potential biological activities.

Properties

Molecular Formula

C14H22BN3O3

Molecular Weight

291.16 g/mol

IUPAC Name

1-ethyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]urea

InChI

InChI=1S/C14H22BN3O3/c1-6-18(12(16)19)11-8-7-10(9-17-11)15-20-13(2,3)14(4,5)21-15/h7-9H,6H2,1-5H3,(H2,16,19)

InChI Key

RKAWSUHZEGBMGF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(CC)C(=O)N

Origin of Product

United States

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